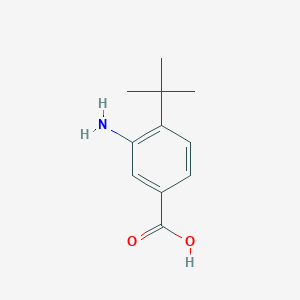
4-(2,2-Dichlorocyclopropyl)phenyl acetate
Overview
Description
4-(2,2-Dichlorocyclopropyl)phenyl acetate is a chemical compound with the molecular formula C11H10Cl2O2. It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 2,2-dichlorocyclopropyl group. This compound is known for its applications in various fields of scientific research, including organic synthesis and pharmaceutical development.
Preparation Methods
The synthesis of 4-(2,2-Dichlorocyclopropyl)phenyl acetate can be achieved through several methods. One common synthetic route involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with phenylmagnesium bromide. This reaction typically yields the desired compound as the primary product, with minor amounts of byproducts. Industrial production methods often involve similar reaction conditions but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-(2,2-Dichlorocyclopropyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Dichlorocyclopropyl)phenyl acetate has a wide range of scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis due to its solubility in organic solvents and low volatility.
Analytical Techniques: The compound is employed in gas chromatography and high-performance liquid chromatography for analytical purposes.
Pharmaceutical Development: It is involved in the synthesis of various pharmaceuticals and has been investigated for its potential as an HDAC inhibitor in cancer therapy.
Biological Research: The compound is used in studies of enzyme kinetics and the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-(2,2-Dichlorocyclopropyl)phenyl acetate is not fully understood. it is believed to interact with enzymes in multiple ways. It can bind to enzymes, inhibit their activity, or activate them. Additionally, the compound interacts with proteins, lipids, and other biomolecules, leading to changes in their structure and function. These interactions are crucial for its effects in biological systems.
Comparison with Similar Compounds
4-(2,2-Dichlorocyclopropyl)phenyl acetate can be compared with other similar compounds, such as:
Ciprofibrate: This compound is an impurity of ciprofibrate and shares structural similarities.
Phenyl Acetates: Other phenyl acetate derivatives may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other phenyl acetate derivatives.
Properties
IUPAC Name |
[4-(2,2-dichlorocyclopropyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-7(14)15-9-4-2-8(3-5-9)10-6-11(10,12)13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAPEXFANADPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464441 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144900-34-5 | |
| Record name | Phenol, 4-(2,2-dichlorocyclopropyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144900-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144900345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-dichlorocyclopropyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


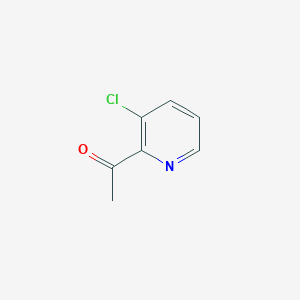


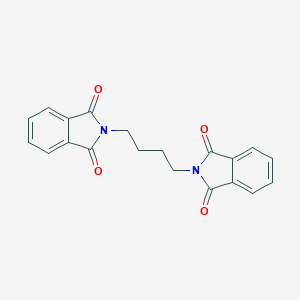


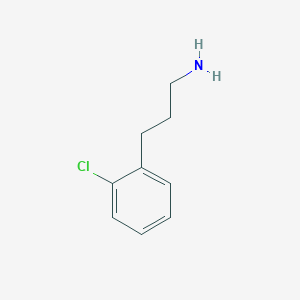
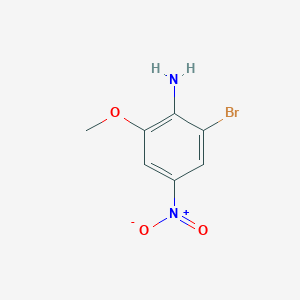
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
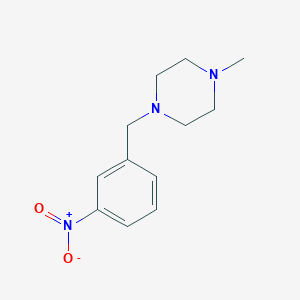

![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
